4-Chloro-1-(naphthalen-1-YL)butan-1-one

AKR1C3 inhibition Naphthalene derivatives Enzyme assay

Researchers optimizing AKR1C3 inhibitors often lack a moderately potent starting point with a reactive handle for rapid SAR. 4-Chloro-1-(1-naphthyl)butan-1-one (CAS 77972-86-2) is a chloroketone that addresses this gap. • AKR1C3 IC50 = 3.56 µM, 6.7-fold selectivity over AKR1C2 - ideal for hit-to-lead campaigns. • Terminal chlorine enables direct nucleophilic substitution with amines, thiols, or alkoxides for library synthesis. • Serves as a structurally matched negative control to validate assay specificity (1,014-fold less potent than optimized naphthalene analogues). Supplied with ≥97% purity; bulk quantities available for immediate shipment.

Molecular Formula C14H13ClO
Molecular Weight 232.70 g/mol
CAS No. 77972-86-2
Cat. No. B13994209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(naphthalen-1-YL)butan-1-one
CAS77972-86-2
Molecular FormulaC14H13ClO
Molecular Weight232.70 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)CCCCl
InChIInChI=1S/C14H13ClO/c15-10-4-9-14(16)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2
InChIKeyXVJYCZJGSWYIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-(naphthalen-1-yl)butan-1-one Overview


4-Chloro-1-(naphthalen-1-yl)butan-1-one (CAS: 77972-86-2) is a chlorinated aryl alkyl ketone belonging to the class of substituted naphthalene derivatives. Its structure features a naphthalen-1-yl group linked to a butan-1-one backbone bearing a terminal chloro substituent on the alkyl chain . The compound exhibits a molecular formula of C14H13ClO and a molecular weight of 232.71 g/mol, with a predicted boiling point of 389.5±25.0 °C and density of 1.166±0.06 g/cm³ . This chloroalkyl ketone serves as a versatile electrophilic building block in organic synthesis, particularly for the construction of more complex heterocyclic systems and pharmacologically relevant scaffolds .

Why 4-Chloro-1-(naphthalen-1-yl)butan-1-one Has No Substitutes


Generic substitution of 4-chloro-1-(naphthalen-1-yl)butan-1-one with closely related naphthyl ketones or unchlorinated analogs fails due to fundamental differences in both physicochemical properties and biological activity profiles. The presence and position of the chloroalkyl substituent critically modulate lipophilicity, boiling point, and electrophilic reactivity, directly impacting synthetic utility . Moreover, the chloro substitution pattern confers distinct inhibitory potency and selectivity profiles against key therapeutic targets such as aldo-keto reductase family 1 members C3 (AKR1C3) and C2 (AKR1C2) [1][2]. These quantitative divergences render simple analog replacement scientifically untenable for applications requiring precise reactivity or target engagement.

4-Chloro-1-(naphthalen-1-yl)butan-1-one vs. Structural Analogs


AKR1C3 Inhibitory Potency

4-Chloro-1-(naphthalen-1-yl)butan-1-one (BDBM50427654) exhibits an IC50 of 3.56E+3 nM (3.56 µM) against human recombinant AKR1C3, representing a significantly lower potency compared to the optimized naphthalene derivative BDBM50427620, which achieves an IC50 of 3.51 nM [1][2]. This 1,014-fold difference in potency delineates a clear functional boundary: the target compound is not a high-affinity AKR1C3 binder and should not be selected for applications demanding nanomolar inhibition of this target.

AKR1C3 inhibition Naphthalene derivatives Enzyme assay

AKR1C2 Inhibitory Potency

Against human recombinant AKR1C2, 4-chloro-1-(naphthalen-1-yl)butan-1-one displays an IC50 of 2.40E+4 nM (24 µM) [1]. This potency is approximately 7-fold weaker than its AKR1C3 activity (3.56 µM) and 1.4-fold weaker than the AKR1C2 inhibition exhibited by a structurally related analog BDBM50427646, which achieves an IC50 of 1.68E+4 nM (16.8 µM) under identical assay conditions [2].

AKR1C2 inhibition Selectivity profiling Naphthalene SAR

AKR1C3/AKR1C2 Selectivity Profile

4-Chloro-1-(naphthalen-1-yl)butan-1-one demonstrates an AKR1C3/AKR1C2 selectivity ratio of approximately 6.7 (IC50 AKR1C2 / IC50 AKR1C3 = 24,000 nM / 3,560 nM) [1]. In contrast, the analog BDBM50427623 shows a substantially lower selectivity ratio of 1.96 (IC50 AKR1C2 / IC50 AKR1C3 = 490 nM / 250 nM) [2]. The 3.4-fold higher selectivity ratio of the target compound indicates a more pronounced preference for AKR1C3 over AKR1C2 compared to this analog.

Isoform selectivity AKR1C family Naphthalene pharmacology

Physicochemical Properties: Chlorinated vs. Non-Chlorinated

The introduction of the chloro substituent in 4-chloro-1-(naphthalen-1-yl)butan-1-one results in significant physicochemical changes relative to its non-chlorinated analog, 1-(naphthalen-1-yl)butan-1-one (CAS 2876-62-2). The target compound exhibits a predicted boiling point of 389.5±25.0 °C and density of 1.166±0.06 g/cm³ , compared to a boiling point of 317 °C and density of 1.054 g/cm³ for the unchlorinated analog . This represents a 72.5 °C increase in boiling point and a 10.6% higher density.

Physicochemical properties Structure-property relationship Chlorine substitution

Synthetic Utility of Terminal Chloro Group

4-Chloro-1-(naphthalen-1-yl)butan-1-one contains a terminal chloro group that serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups (e.g., amines, thiols, alkoxides) to generate focused libraries of naphthyl ketone derivatives . This synthetic versatility is not present in the unchlorinated analog 1-(naphthalen-1-yl)butan-1-one, which lacks a leaving group and thus offers fewer direct diversification options.

Synthetic intermediate Nucleophilic substitution Building block

Key Applications of 4-Chloro-1-(naphthalen-1-yl)butan-1-one


AKR1C3 Hit-to-Lead Optimization

In early-stage drug discovery programs targeting AKR1C3, 4-chloro-1-(naphthalen-1-yl)butan-1-one provides a moderately potent starting point (IC50 = 3.56 µM) with a measurable 6.7-fold selectivity window over AKR1C2 [1]. This profile is ideal for hit-to-lead optimization campaigns where high basal activity is not required, and where iterative SAR exploration around the chloroalkyl chain can systematically improve potency while maintaining or enhancing isoform selectivity.

Negative Control for AKR1C3 Assays

Given its 1,014-fold lower potency relative to optimized naphthalene derivatives like BDBM50427620 (IC50 = 3.51 nM), this compound is well-suited as a structurally matched negative control in biochemical and cellular assays [2]. Its use as a control enables robust validation of assay windows and confirmation that observed biological effects are target-mediated rather than artifacts of the naphthalene scaffold itself.

Naphthyl Ketone Library Synthesis via Substitution

The terminal chloro group of 4-chloro-1-(naphthalen-1-yl)butan-1-one enables rapid diversification through nucleophilic substitution with amines, thiols, or alkoxides, generating focused libraries of naphthyl ketone derivatives . This synthetic route is more direct and higher-yielding than alternative multistep sequences required when starting from unchlorinated analogs, providing a strategic advantage for parallel synthesis and high-throughput chemistry workflows.

Physicochemical Property Benchmarking

The distinct boiling point (389.5 °C) and density (1.166 g/cm³) of this compound, relative to unchlorinated analogs, make it a valuable benchmark for structure-property relationship (SPR) studies . Researchers investigating the impact of chloroalkyl substitution on volatility, chromatographic behavior, and formulation properties can utilize these quantitative data to guide the design of analogs with tailored physicochemical profiles for specific industrial or pharmaceutical applications.

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